molecular formula C27H58N2O6SSi3 B13873653 N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Cat. No.: B13873653
M. Wt: 623.1 g/mol
InChI Key: PKNYTEMTZAKTHT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxan-2-yl intermediate, followed by the introduction of the pyrrolidine-2-carboxamide moiety. Key reagents used in these steps include trimethylsilyl chloride, methylsulfanyl compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxan-2-yl ring can be reduced under specific conditions.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide include:

  • Compounds with similar oxan-2-yl structures.
  • Molecules containing pyrrolidine-2-carboxamide moieties.
  • Analogues with different substituents on the trimethylsilyloxy groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C27H58N2O6SSi3

Molecular Weight

623.1 g/mol

IUPAC Name

N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C27H58N2O6SSi3/c1-14-15-19-16-20(29(3)17-19)26(31)28-21(18(2)30)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27,30H,14-17H2,1-13H3,(H,28,31)

InChI Key

PKNYTEMTZAKTHT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)O

Origin of Product

United States

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